

An In-Depth Technical Guide to BCECF AM for Intracellular pH Sensing

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Compound of Interest

Compound Name: *Bcecf AM*

Cat. No.: *B10800926*

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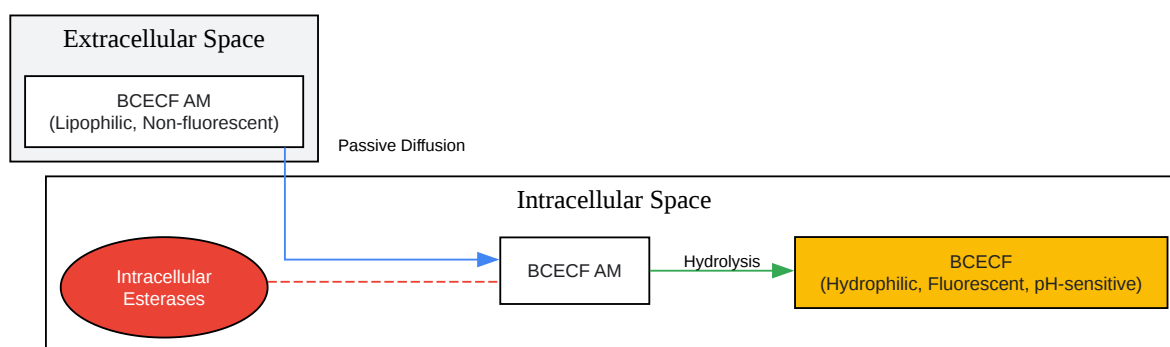
This guide provides a comprehensive overview of the core mechanism and practical application of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (**BCECF AM**) for the sensitive measurement of intracellular pH (pHi). BCECF remains one of the most widely used fluorescent indicators for pHi due to its favorable chemical and spectral properties.^{[1][2][3]}

Core Mechanism of Action

BCECF AM is a cell-permeant and non-fluorescent derivative of the pH-sensitive fluorophore, BCECF.^[4] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to readily traverse the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, liberating the free acid form, BCECF.^{[1][2][5]} This hydrolysis process has two critical consequences:

- **Intracellular Trapping:** The resulting BCECF molecule is a polyanionic, membrane-impermeant fluorophore, effectively trapping it within the cytosol.^{[1][2][6]} This ensures a stable intracellular concentration during the course of the experiment, with a reported efflux half-life of over two hours.^[5]
- **Activation of Fluorescence:** The enzymatic conversion of **BCECF AM** to BCECF unmasks the fluorophore, rendering it fluorescent and responsive to changes in the surrounding proton concentration.^{[1][7]}

The fluorescence of BCECF is highly dependent on the intracellular pH.[2] Specifically, the excitation spectrum of BCECF shifts with changes in pH, while the emission maximum remains relatively constant.[8] This property allows for ratiometric pH measurements, a technique that enhances the accuracy and reliability of the data by minimizing the influence of experimental variables such as dye concentration, cell path length, and photobleaching.[9]



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Diagram 1. Mechanism of **BCECF AM** loading and activation.

Quantitative Data Summary

The spectral and chemical properties of BCECF are summarized in the table below. These values are critical for designing and executing experiments for intracellular pH measurement.

Parameter	Value	Reference(s)
pKa	~6.97 - 7.0	[1][2][6][8][10]
Excitation Wavelengths		
pH-sensitive	~490-505 nm	[5][6][8][11]
Isosbestic point	~439-440 nm	[5][6][8][10]
Emission Wavelength	~535 nm	[5][12][13]
Optimal pH Range	6.0 - 8.0	[12][14]

Experimental Protocols

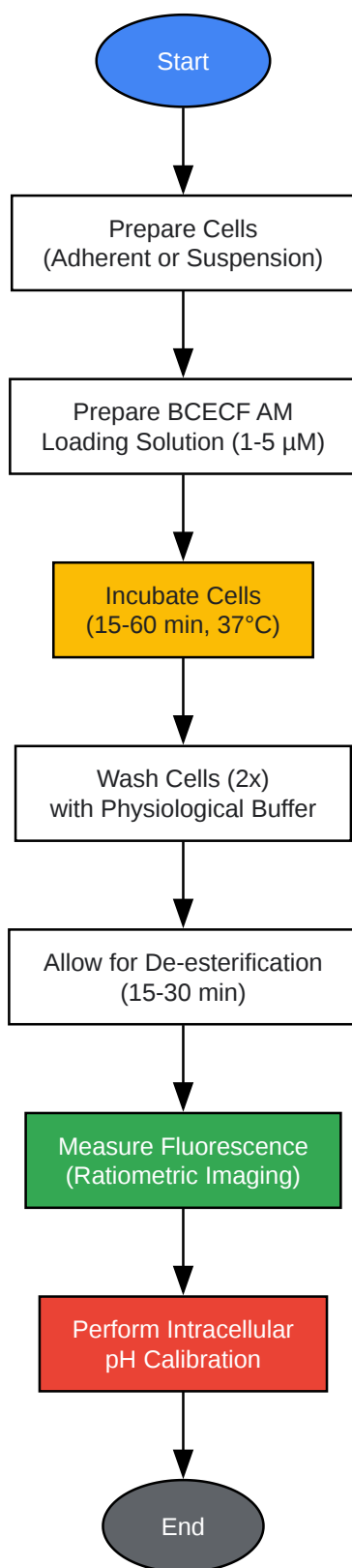
I. BCECF AM Stock Solution Preparation

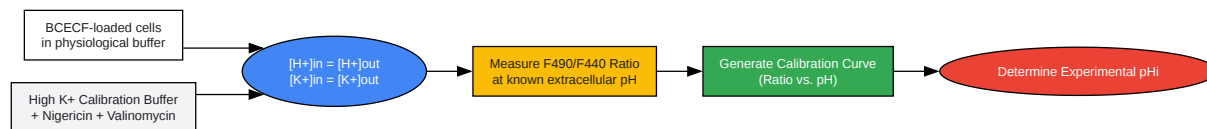
- Reconstitution: Prepare a 1 to 10 mM stock solution of **BCECF AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).[\[1\]](#)[\[6\]](#)[\[15\]](#)
- Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[\[1\]](#)[\[6\]](#)[\[15\]](#) **BCECF AM** is sensitive to moisture and should be handled accordingly.[\[3\]](#)[\[6\]](#)

II. Cell Loading with BCECF AM

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- Cell Preparation: Plate adherent cells on coverslips or in appropriate microplates to allow for adherence overnight. For suspension cells, wash and resuspend them in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired density.[\[15\]](#)
- Loading Solution Preparation: On the day of the experiment, dilute the **BCECF AM** stock solution into a physiological buffer to a final working concentration of 1-5 μM .[\[6\]](#)[\[7\]](#)[\[12\]](#) The buffer should be free of serum and amino acids, as these may contain esterases that can hydrolyze the **BCECF AM** extracellularly.[\[1\]](#)
- Cell Incubation: Remove the culture medium from adherent cells and add the **BCECF AM** loading solution. For suspension cells, add the loading solution to the cell suspension. Incubate the cells for 15-60 minutes at 37°C.[\[1\]](#)[\[6\]](#)[\[12\]](#)[\[15\]](#)
- Washing: After incubation, wash the cells at least twice with the physiological buffer to remove any extracellular dye.[\[6\]](#)[\[12\]](#)[\[15\]](#)
- De-esterification: Allow the cells to incubate for an additional 15-30 minutes in the physiological buffer to ensure complete de-esterification of the intracellular **BCECF AM** by esterases.





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